molecular formula C21H12Cl3N3O2S B4894972 2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B4894972
M. Wt: 476.8 g/mol
InChI Key: WQLAIUKTJVPDCB-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 2-(2,3-dichlorophenyl)-1,3-benzoxazole-5-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound binds to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer research, it targets enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide stands out due to its unique benzoxazole ring structure, which imparts distinct chemical properties and biological activities. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in its applications .

Properties

IUPAC Name

2-chloro-N-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3O2S/c22-14-6-2-1-4-12(14)19(28)27-21(30)25-11-8-9-17-16(10-11)26-20(29-17)13-5-3-7-15(23)18(13)24/h1-10H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLAIUKTJVPDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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